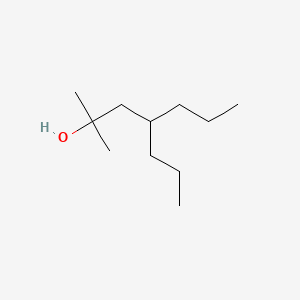

2-Methyl-4-propylheptan-2-ol

Description

2-Methyl-4-propylheptan-2-ol is a branched secondary alcohol with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol. Its structure features a hydroxyl group (-OH) at the second carbon, a methyl group (-CH₃) at the same carbon, and a propyl group (-CH₂CH₂CH₃) at the fourth carbon of a heptane backbone.

Properties

Molecular Formula |

C11H24O |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

2-methyl-4-propylheptan-2-ol |

InChI |

InChI=1S/C11H24O/c1-5-7-10(8-6-2)9-11(3,4)12/h10,12H,5-9H2,1-4H3 |

InChI Key |

RLWXTMNFJPNNTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)CC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-propylheptan-2-ol can be achieved through various organic synthesis methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as propylmagnesium bromide) reacts with a suitable ketone or aldehyde precursor under controlled conditions to form the desired alcohol .

Industrial Production Methods: Industrial production of 2-Methyl-4-propylheptan-2-ol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization .

Types of Reactions:

Oxidation: 2-Methyl-4-propylheptan-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alkanes or other reduced forms.

Substitution: The hydroxyl group in 2-Methyl-4-propylheptan-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products:

Oxidation: Ketones or carboxylic acids

Reduction: Alkanes or other reduced forms

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Methyl-4-propylheptan-2-ol has diverse applications in scientific research, including:

Chemistry: Used as a solvent or reagent in organic synthesis and chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-4-propylheptan-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its effects on biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 2-Methyl-2-phenylheptan-4-ol (CAS: 4927-31-5)

This compound, detailed in , shares a similar heptanol backbone but differs in substituents:

- Structure : A phenyl group (-C₆H₅) replaces the propyl group at position 2, and the hydroxyl group is at position 4.

- Molecular Weight : 206.32 g/mol (vs. 172.31 g/mol for 2-methyl-4-propylheptan-2-ol).

- Synthesis : Likely synthesized via Grignard or Friedel-Crafts alkylation due to the aromatic substituent.

- Applications : Used in specialty chemicals and fragrances, where the phenyl group enhances stability and aromatic properties .

(b) Isoprene and Monoterpenes (Natural VOCs)

highlights isoprene (C₅H₈) and monoterpenes (C₁₀H₁₆) as dominant natural volatile organic compounds (VOCs). While structurally distinct from 2-methyl-4-propylheptan-2-ol, these compounds share industrial relevance:

- Volatility: Isoprene and monoterpenes have lower molecular weights (68.12 g/mol and 136.24 g/mol, respectively), making them more volatile than the heptanol derivatives.

- Emission Sources : Tropical woodlands contribute ~50% of global VOC emissions, with isoprene alone accounting for 44% of total NVOC flux .

- Applications: Used in rubber production (isoprene) and pharmaceuticals (monoterpenes).

Comparative Physicochemical Properties

| Parameter | 2-Methyl-4-propylheptan-2-ol | Isoprene | Monoterpenes |

|---|---|---|---|

| Boiling Point (Est.) | ~200–220°C | 34°C | 150–190°C |

| Water Solubility | Low (hydrophobic) | Insoluble | Insoluble |

| Reactivity | Moderate (secondary alcohol) | High (diene) | Moderate (cyclic terpene) |

Key Findings :

- Aromatic vs. Aliphatic : The phenyl group in 2-methyl-2-phenylheptan-4-ol increases molecular weight and hydrophobicity, making it less suitable for polar solvents but more stable under oxidative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.